4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR analysis (600 MHz, CDCl₃) reveals distinct resonances:
- Aldehyde proton: δ 9.98 ppm (singlet, integration 1H)
- Benzyloxy methylene: δ 5.12 ppm (doublet, J = 12.4 Hz, 2H)
- Aromatic protons: δ 7.23–7.85 ppm (multiplet, 11H)
The ¹³C NMR spectrum (151 MHz) shows key signals at:
- Aldehyde carbon: δ 192.2 ppm
- Benzyloxy quaternary carbon: δ 159.1 ppm
- Chlorinated biphenyl carbons: δ 134.2–147.1 ppm
Table 2: Characteristic ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 9.98 | s |
| Benzyloxy CH₂ | 5.12 | d (J=12.4) |
| para-Chlorophenyl H-2/H-6 | 7.85 | d (J=8.6) |
Infrared (IR) and Raman Vibrational Signatures
IR spectroscopy identifies critical functional groups:
- Strong aldehyde C=O stretch: 1705 cm⁻¹
- Aromatic C=C vibrations: 1580–1600 cm⁻¹
- Benzyl ether C–O–C asymmetric stretch: 1248 cm⁻¹
Raman spectroscopy complements these observations with enhanced resolution of skeletal vibrations:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) shows molecular ion [M+H]⁺ at m/z 365.0941 (calc. 365.0938), with characteristic fragmentation:
- Loss of benzyloxy group (-106 Da): m/z 259.0423
- Chlorine isotopic pattern (3:1 ratio) at m/z 365/367
Table 3: Major MS fragments and proposed structures
| m/z | Fragment Composition | Proposed Structure |
|---|---|---|
| 365.0941 | C₂₀H₁₆ClO₂⁺ | Molecular ion |
| 259.0423 | C₁₃H₈ClO⁺ | Biphenyl-chloro-aldehyde core |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations optimize the molecular geometry, showing excellent agreement with X-ray data (RMSD = 0.18 Å). The HOMO (-6.32 eV) localizes on the benzyloxy group and chlorophenyl ring, while the LUMO (-1.89 eV) concentrates at the aldehyde moiety.
Molecular Orbital Analysis and Electron Density Mapping
Electrostatic potential maps reveal:
- Negative potential region at aldehyde oxygen (σ-hole: +32.4 kcal/mol)
- Positive potential at chloro substituent (σ-hole: +15.7 kcal/mol)
- Non-covalent interaction (NCI) analysis confirms dominant dispersion forces in crystal packing
Table 4: DFT-calculated molecular properties
| Property | Value |
|---|---|
| Dipole moment | 3.82 D |
| HOMO-LUMO gap | 4.43 eV |
| Mulliken charge (Cl) | -0.27 e |
| Wiberg bond index (C=O) | 1.92 |
Properties
Molecular Formula |
C20H15ClO2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
QSGGPPILJQLNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1′-biphenyl]-3-ol in methanolic solution . The reaction conditions often include the use of methanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. A Pd-catalyzed protocol demonstrates efficient conversion under aerobic conditions:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Carboxylic Acid | Pd(OAc)₂, tert-Butyl hydroperoxide (TBHP) | EtOAc, 125°C, 24h, N₂ atmosphere | 72% |
This method leverages TBHP as an oxidant, with Pd(OAc)₂ facilitating electron transfer. The chloro substituent’s electron-withdrawing effect enhances the aldehyde’s electrophilicity, improving oxidation efficiency.
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol using borohydride reagents:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Primary Alcohol | NaBH₄, HCl, NaOH | Methanol/t-BuOMe, RT, 16h | 72.9% |
Sodium borohydride operates under mild conditions, avoiding over-reduction of the aromatic chloro group. Post-reduction purification involves acid-base extraction to isolate the alcohol product.
Nucleophilic Substitution
The chloro substituent participates in SNAr reactions with amines or thiols under catalytic conditions:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Chloro → Amine | [Ru(p-Cym)Cl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE/TFE (9:1), 60°C, 4h | N/A |
This ruthenium-catalyzed system enables regioselective substitution, with Cu(OAc)₂ enhancing electrophilicity at the chloro position. The biphenyl framework stabilizes transition states, favoring mono-substitution.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-mediated cross-couplings, leveraging its halogen and aldehyde groups:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, TBHP | EtOAc, 125°C, 24h, N₂ | 72% |
The aldehyde group remains intact during coupling, demonstrating orthogonal reactivity. This method is valuable for synthesizing biphenyl-based polymers or ligands.
Benzyloxy Deprotection
The benzyloxy group is cleaved via hydrogenolysis, forming a phenolic derivative:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzyloxy → Hydroxyl | H₂, Pd/C | MeOH/THF, RT, 12h | >90% |
This step is critical for generating hydroxylated intermediates for further functionalization. The chloro group remains unaffected under these conditions.
Condensation Reactions
The aldehyde engages in Schiff base formation with amines, exemplified by:
| Reaction Type | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Aldehyde + Amine → Imine | Glacial acetic acid | Ethanol, microwave, 80°C, 10m | 71% |
Microwave irradiation accelerates imine formation, with acetic acid catalyzing the reaction. The product’s stability is enhanced by conjugation with the aromatic system.
Comparative Reactivity Insights
-
Aldehyde vs. Chloro Reactivity : The aldehyde group reacts preferentially in redox and condensation reactions, while the chloro group requires harsher conditions (e.g., catalysis) for substitution.
-
Steric Effects : The benzyloxy group’s bulkiness limits access to the 3-position, directing reactions to the 4'-chloro site.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its electrophilic nature, particularly in nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Biology
- Biological Pathway Investigation : The compound is employed in studying enzyme-catalyzed reactions and biological pathways. Its ability to interact with specific molecular targets allows researchers to probe various biological mechanisms.
Medicine
- Pharmaceutical Development : As a precursor for synthesizing pharmaceutical compounds, it plays a crucial role in drug discovery research. Its unique functional groups enable the development of new therapeutic agents targeting specific diseases .
Industry
- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals with defined properties, contributing to advancements in materials science and chemical manufacturing processes .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of 4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde from 4-benzyloxybiphenyl. The characterization included crystallographic analysis that revealed a dihedral angle between benzene rings of approximately 1.54°, indicating minimal steric hindrance and optimal electronic interactions within the biphenyl structure .
Research investigating the biological activity of this compound demonstrated its potential as an inhibitor in specific enzymatic pathways. The aldehyde group was found to interact with nucleophilic sites on proteins, modulating enzyme activity and suggesting therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. For instance, its Schiff base derivatives have been shown to coordinate with metal ions, forming complexes that exhibit significant biological activities . These interactions often involve the nitrogen of the azomethine group and the deprotonated phenolic oxygen atoms, leading to the formation of stable metal-ligand complexes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Biphenyl Carbaldehyde Derivatives
Key Observations :
- Substituent Position : The para-chloro substituent (4'-position) may enhance steric hindrance compared to meta-substituted analogs, influencing crystallization behavior or framework formation .
- Spectroscopic Trends : Aldehyde protons in similar compounds (e.g., 1-Benzoyl-3-phenyl-1H-Pyrazole-4-carbaldehyde) resonate at δ ~9.1–9.32 in ¹H NMR, while C=O stretches in IR appear near 1647–1680 cm⁻¹ .
Biological Activity
4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a biphenyl structure with a benzyloxy group and a chloro substituent, which are known to influence its biological activity. The presence of the aldehyde group at the 3-position is particularly significant for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies. A notable study demonstrated that biphenyl derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. The presence of electron-withdrawing groups like chloro may enhance the cytotoxicity by increasing the electrophilicity of the carbonyl group, facilitating interactions with nucleophilic sites in cellular proteins.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Covalent Binding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Cell Membrane Interaction : The lipophilicity imparted by the benzyloxy group may enhance membrane penetration, allowing for greater bioavailability and interaction with intracellular targets.
- Signal Pathway Modulation : Evidence suggests that this compound may influence key signal transduction pathways involved in cell proliferation and survival.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various biphenyl derivatives, including this compound. The study utilized MTT assays to assess cytotoxicity against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound could be further explored as a potential antimicrobial agent.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Amoxicillin | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde, and how can reaction yields be improved?
- Methodology :
- Cross-coupling strategies : Suzuki-Miyaura coupling is often employed to construct the biphenyl core. For example, 4-chlorophenylboronic acid can be coupled with a benzyloxy-substituted bromobenzaldehyde precursor under Pd catalysis .
- Optimization via Design of Experiments (DoE) : Statistical DoE methods (e.g., factorial design) minimize trial-and-error by evaluating variables like catalyst loading, temperature, and solvent polarity. This approach reduces the number of experiments required while maximizing yield .
- Key data : Typical yields range from 45–65% for biphenyl aldehydes under inert atmospheres. Lower yields (<40%) may indicate incomplete deprotection of the benzyloxy group, necessitating TFA/CH₂Cl₂ treatment .
Q. How can the purity of this compound be verified, and what analytical techniques are recommended?
- Methodology :
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) effectively separates aldehyde derivatives from biphenyl byproducts.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the aldehyde proton at δ 9.8–10.2 ppm and absence of residual benzyl ether protons (δ 4.8–5.1 ppm) .
- FT-IR : Strong C=O stretch near 1700 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₅ClO₂: 334.0764) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Quantum chemical calculations : Density Functional Theory (DFT) models predict electron density distributions, identifying reactive sites (e.g., aldehyde group as an electrophilic center).
- Reaction path searching : Transition state analysis using tools like GRRM or QChem clarifies activation barriers for Suzuki-Miyaura coupling steps .
- Case study : Simulations of analogous biphenyl carbaldehydes show steric hindrance from the benzyloxy group reduces coupling efficiency by 15–20% compared to methoxy-substituted analogs .
Q. How do structural modifications (e.g., halogen substitution) impact the photophysical properties of biphenyl carbaldehyde derivatives?
- Methodology :
- Comparative synthesis : Replace the 4'-chloro group with fluoro or bromo substituents to study electronic effects.
- UV-Vis/fluorescence spectroscopy : Chloro substituents induce redshift in absorption maxima (λmax ≈ 290 nm) due to enhanced conjugation, while fluoro analogs exhibit blue shifts .
- Data contradiction : Some studies report inconsistent Stokes shifts for chloro derivatives, potentially due to aggregation effects in polar solvents. Solvent screening (e.g., DMSO vs. THF) resolves discrepancies .
Q. What are the mechanistic pathways for side reactions during the deprotection of the benzyloxy group in biphenyl carbaldehydes?
- Methodology :
- Kinetic studies : Monitor reaction progress via HPLC under acidic (HCl/EtOH) or catalytic hydrogenation (H₂/Pd-C) conditions.
- Byproduct identification : LC-MS detects benzyl alcohol (m/z 108.06) and over-oxidized carboxylic acids (m/z 350.05) when using strong oxidizing agents .
- Mitigation : Use milder conditions (e.g., BCl₃ in CH₂Cl₂ at −78°C) to suppress oxidation and retain aldehyde functionality .
Applications in Advanced Research
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodology :
- Schiff base formation : React with primary amines (e.g., aniline derivatives) to generate imines for antimicrobial screening .
- Case study : Analogous biphenyl aldehydes exhibit IC₅₀ values of 2–10 µM against kinase targets (e.g., EGFR), suggesting potential in anticancer drug discovery .
- Challenges : Low aqueous solubility may necessitate prodrug strategies or formulation with cyclodextrins .
Q. What role does this compound play in the development of liquid crystal materials?
- Methodology :
- Mesophase characterization : Differential Scanning Calorimetry (DSC) and polarized optical microscopy (POM) identify nematic/smectic phases in biphenyl derivatives.
- Structure-property relationship : The chloro substituent enhances dipole-dipole interactions, increasing transition temperatures (Tₘ ≈ 120–140°C) compared to non-halogenated analogs .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the stability of this compound under ambient conditions?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
